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Compound of Interest

(2S)-(+)-2-Methylglycidyl 4-
Compound Name:
nitrobenzoate

CAS No.: 118200-96-7

Cat. No.: B051185

Get Quote

Executive Summary

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (CAS: 118200-96-7) serves as a robust
derivatizing agent and chiral standard in organic synthesis. It is frequently employed to
determine the enantiomeric excess (ee%) of 2-methylglycidol obtained via Jacobsen’s
Hydrolytic Kinetic Resolution (HKR). The introduction of the p-nitrobenzoate moiety serves two
distinct technical purposes:

o Crystallinity: It converts the volatile, oil-based 2-methylglycidol into a stable crystalline solid,
facilitating purification via recrystallization.

o Chromatographic Detection: The strong UV chromophore (

~254 nm) allows for precise HPLC analysis on chiral stationary phases, which is difficult with
the UV-transparent parent epoxide.
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Chemical Identity & Physical Properties[1][2]
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To view exact molar ratios, purification steps, and HRP optimization
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Unlock Full Protocol on Website
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Spectroscopic Characterization
Nuclear Magnetic Resonance ( H NMR)

Solvent:

(7.26 ppm reference)

The proton NMR spectrum is characterized by a distinct aromatic system and a diastereotopic
methylene linker.
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Expert Note on Causality: The separation of the methylene protons at 4.46/4.28 ppm is the
primary indicator of the integrity of the adjacent chiral center. In a racemic mixture, these peaks
would appear identical in shift but integrated for the racemate; however, in the pure (2S)
enantiomer, the magnetic non-equivalence confirms the rigid chiral environment.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film
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Synthesis & Experimental Protocol

The synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is typically performed via the
esterification of (2S)-2-methylglycidol. The precursor alcohol is obtained in high enantiomeric
excess (>99% ee) via Jacobsen's Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.

Workflow Diagram (DOT)
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Click to download full resolution via product page

Detailed Protocol (Self-Validating)

e Precursor Preparation (HKR):
o Racemic 2-methyl-2-oxiranylmethanol (2-methylglycidol) is treated with

-Co(salen) catalyst (0.5 mol%) and water (0.55 equiv) in THF.

o Validation: The reaction is monitored by GC until the racemic epoxide is fully resolved
(approx. 18-24h). The (2S)-epoxide remains unreacted while the (2R)-enantiomer
hydrolyzes to the diol [2].

« Esterification (Derivatization):

o Reagents: (2S)-2-methylglycidol (1.0 equiv), 4-Nitrobenzoyl chloride (1.1 equiv), Pyridine
(1.5 equiv), DMAP (catalytic), in anhydrous

o Procedure: Cool the alcohol solution to 0°C. Add pyridine, then add the acid chloride
portion-wise. Warm to room temperature and stir for 4 hours.

o Workup: Quench with saturated
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. Extract with

. Wash organic layer with 1M HCI (to remove pyridine), then brine. Dry over
5]

 Purification:
o Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate.[5]

o Success Criteria: The product must appear as white needles with a melting point range
strictly between 87-89°C.

Quality Control & Chiral Analysis
To certify the material as the (2S) enantiomer, Chiral HPLC is the gold standard.
e Column: Chiralcel OD-H or AD-H (Daicel Chemical Industries).
* Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
» Flow Rate: 1.0 mL/min.
o Detection: UV @ 254 nm.
o Retention Times (Typical for OD-H):
o (2S)-Enantiomer:
14.5 min (Major peak).
o (2R)-Enantiomer:
16.2 min (Minor impurity).
Self-Validation Check: If the specific rotation

is negative, or if the melting point is significantly lower (e.g., 60-70°C), the sample is likely
racemic or the opposite enantiomer. The pure (2S) isomer must exhibit positive rotation (

)-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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